benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
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Description
Benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.262. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Triazole Derivatives
A study elaborated on the synthesis of new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives utilizing furan-2-carboxylic acid hydrazide. The synthesized compounds were structurally confirmed using various spectroscopic methods, signifying their potential in further scientific research applications (Cansiz, Koparır, & Demirdağ, 2004).
Aminophosphonic Esters and Acids Synthesis
Research described the creation of α-aminophosphonic esters and acids derived from furan, showcasing the versatility of furan compounds in synthesizing various derivatives with potential scientific applications (Boduszek, 1995).
Structural and Conformational Analysis
Conformational Study of Anticholinesterase Carbamates
A conformational study of carbamates derived from the furylbenzene series highlighted the influence of substituents on the orientation of aromatic and furan rings, proposing a link between the stereochemistry of these compounds and their anticholinesterase activity (Platzer, Ronzani, Lang, & Lange, 1982).
Antibacterial and Antioxidant Activities
Synthesis and Activity of 1,2,4-Triazole Derivatives
An exploration into the synthesis of 1,2,4-triazole Schiff base and amine derivatives, derived from ethyl N′-furan-2-carbonylbenzohydrazonate, revealed significant antibacterial, antiurease, and antioxidant activities, demonstrating the potential of furan derivatives in developing bioactive compounds (Sokmen et al., 2014).
Antibacterial Activity of Furo[3′,2′4,5]benzo[b]furan Derivatives
A study synthesized E-(1)-(6-benzoyl-3,5-dimethylfuro[3′,2′:4,5]benzo[b]furan-2-yl)-3-(aryl)-2-propen-1-ones and evaluated their antibacterial activity, showcasing the potential of such compounds in medicinal chemistry (Ashok, Sudershan, & Khalilullah, 2012).
Catalysis and Synthesis of Heterocycles
Catalytic Intramolecular Hydrofunctionalization
A notable study demonstrated the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and the formation of oxygen heterocycles through hydroalkoxylation, indicating the role of benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate in facilitating complex chemical transformations (Zhang et al., 2006).
Properties
IUPAC Name |
benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(15-9-8-13-7-4-10-17-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOUZHOUJCXUAA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.